molecular formula C19H23N3O3 B2516052 N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-31-7

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2516052
CAS No.: 941872-31-7
M. Wt: 341.411
InChI Key: FKQWWXHCASEPIT-UHFFFAOYSA-N
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Description

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The molecule features:

  • Methyl group on one nitrogen atom.
  • 2-Morpholino-2-(naphthalen-1-yl)ethyl group on the adjacent nitrogen, comprising a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a naphthalene moiety.

Oxalamides are widely explored for biological activities, including cytotoxicity, antimicrobial effects, and flavor enhancement, depending on substituents .

Properties

IUPAC Name

N-methyl-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-20-18(23)19(24)21-13-17(22-9-11-25-12-10-22)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWWXHCASEPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the reaction of naphthalene derivatives with morpholine and oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is used in various scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry and catalysis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxalamides

The following table compares key structural and molecular features of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide with related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
This compound (Target Compound) C₂₄H₂₈N₄O₃* 428.5† Methyl, 2-morpholino-2-(naphthalen-1-yl)ethyl Inferred potential cytotoxicity/antimicrobial activity based on analogs
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (941872-23-7) C₂₅H₂₄N₄O₃ 428.5 2-cyanophenyl, 2-morpholino-2-(naphthalen-1-yl)ethyl No explicit activity data; structural similarity suggests possible bioactivity
N1-(5-methylisoxazol-3-yl)-N2-(same morpholino-naphthyl ethyl)oxalamide (941996-65-2) C₂₂H₂₄N₄O₄ 408.4 5-methylisoxazol-3-yl, 2-morpholino-2-(naphthalen-1-yl)ethyl Isoxazole substituent may influence target selectivity or metabolic stability
N1,N2-Bis(naphthalen-1-ylmethyl)oxalamide C₂₄H₂₀N₂O₂ 368.4 Dual naphthalen-1-ylmethyl groups Demonstrates structural versatility; used in synthetic studies
S336 (CAS 745047-53-4) C₁₉H₂₁N₃O₄ 355.4 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Potent umami agonist; metabolized via hydrolytic pathways similar to other oxalamides
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₉H₂₂N₂O₃ 326.4 Morpholinoethyl, naphthalen-2-yloxy Cytotoxic effects comparable to cisplatin (3.16 µM/mL) in HeLa cells

*Inferred formula based on structural analogs (e.g., ). †Assumed molecular weight based on closest analog .

Key Structural Insights:

Morpholino-Naphthyl Ethyl Group: This moiety is conserved in multiple analogs (e.g., ).

Substituent Variability: Modifications on the oxalamide nitrogen (e.g., methyl, cyanophenyl, isoxazole) influence target specificity. For example, the 5-methylisoxazol-3-yl group in may confer metabolic stability due to the electron-withdrawing nature of the isoxazole ring.

Cytotoxicity:
  • The morpholino-naphthalene-containing compound N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () exhibits cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM/mL), comparable to cisplatin. This suggests that the morpholino-naphthalene motif is critical for cytotoxic effects, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical and Metabolic Properties

  • Metabolism: Oxalamides like S336 are metabolized via hydrolysis of the oxalamide bond, yielding non-toxic fragments (e.g., substituted benzylamines and ethanolamines) . The target compound’s methyl group may slow hydrolysis compared to bulkier substituents, extending its half-life.
  • Solubility: The morpholino group in the target compound and analogs () improves water solubility compared to purely aromatic oxalamides (e.g., ).

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